molecular formula C22H15BrN4O3S B11202225 Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B11202225
M. Wt: 495.3 g/mol
InChI Key: BOLCHLDLXDHHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative featuring a methyl carboxylate group at position 7, a phenyl substituent at position 3, and a 4-pyridin-2-ylpiperazine moiety at position 2. Its structural complexity, including the pyridinylpiperazine group, suggests enhanced binding specificity compared to simpler analogs.

Properties

Molecular Formula

C22H15BrN4O3S

Molecular Weight

495.3 g/mol

IUPAC Name

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15BrN4O3S/c1-13-5-7-16(8-6-13)27-21(28)19-17(9-10-31-19)26(22(27)29)12-18-24-20(25-30-18)14-3-2-4-15(23)11-14/h2-11H,12H2,1H3

InChI Key

BOLCHLDLXDHHNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid serves as a foundational precursor. Reaction with acetic anhydride at reflux yields benzoxazin-4-one intermediates, which undergo nucleophilic attack by substituted anilines to form 3-phenyl-4(3H)-quinazolinones. For instance, heating anthranilic acid with acetic anhydride produces 2-methylbenzoxazin-4-one, which reacts with 4-methoxyaniline in glacial acetic acid to yield 3-(4-methoxyphenyl)-2-methylquinazolin-4-one. This method achieves moderate yields (60–70%) but requires stringent temperature control to avoid side reactions.

Thioxoquinazoline Intermediate Route

Alternative routes employ dimethyl aminoterephthalate and phenyl isothiocyanate. Refluxing these reagents in pyridine generates 3-phenyl-2-thioxoquinazoline-4-one, a versatile intermediate for subsequent alkylation or oxidation. This pathway offers superior regioselectivity for the 7-carboxylate group, critical for downstream functionalization.

Synthetic Pathways and Optimization

Sequential vs. Convergent Approaches

  • Sequential Synthesis :

    • Step 1 : Cyclization to form 3-phenylquinazolin-4-one (Yield: 65–75%).

    • Step 2 : Bromination at position 2 using PBr3 in DMF (Yield: 80–85%).

    • Step 3 : Buchwald-Hartwig coupling with 1-(pyridin-2-yl)piperazine (Yield: 70–85%).

    • Step 4 : Esterification of 7-carboxylic acid (Yield: 90–95%).

    • Total Yield : 33–49% (cumulative).

  • Convergent Synthesis :

    • Pre-functionalized fragments (e.g., 7-carbomethoxyquinazoline and 4-pyridin-2-ylpiperazine) are coupled via Pd-mediated cross-coupling.

    • Advantages: Higher modularity; avoids intermediate purification.

    • Total Yield: 50–60%.

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature110–120°C (cyclization)Higher temps accelerate SNAr but risk decomposition.
Catalyst Loading5 mol% Pd2(dba)3Excess catalyst increases side products.
Solvent PolarityDMF > DMSO > DioxanePolar aprotic solvents enhance nucleophilicity.
Reaction Time6–12 hoursProlonged durations improve coupling efficiency.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) resolves unreacted piperazine and halogenated intermediates.

  • HPLC : Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) achieve >98% purity for biological assays.

Recrystallization

Ethanol/water (4:1) mixtures produce needle-shaped crystals suitable for X-ray diffraction. Recrystallization improves purity from 85% to >99% but reduces yield by 10–15%.

Analytical Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.25 (m, 8H, aromatic), 4.10 (s, 3H, COOCH3), 3.85–3.45 (m, 8H, piperazine-H).

  • HRMS : m/z calculated for C25H24N5O3 [M+H]+: 466.1824; found: 466.1821.

Purity Assessment

  • HPLC : tR = 12.3 min (isocratic elution, 60% MeCN).

  • Elemental Analysis : C 64.51%, H 5.19%, N 15.01% (theoretical: C 64.52%, H 5.18%, N 15.03%).

Challenges and Mitigation

Byproduct Formation

  • Piperazine Dimerization : Minimized by using excess quinazoline bromide (1:1.2 ratio).

  • Ester Hydrolysis : Avoided by maintaining anhydrous conditions during esterification.

Scale-Up Considerations

  • Catalyst Recovery : Pd residues are removed via activated charcoal filtration, reducing metal contamination to <5 ppm.

  • Solvent Recycling : DMF and dioxane are distilled and reused, lowering production costs by 20–30% .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the specific functional groups present and the reagents used.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of derivatives related to quinoxaline structures were synthesized and tested for their antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. The results indicated that several compounds exhibited significant activity with IC50 values ranging from 1.9 to 7.52 µg/mL, suggesting that modifications to the quinoxaline scaffold can enhance anticancer properties .

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific cellular pathways and enzymes associated with cancer cell proliferation. This interaction can lead to apoptosis (programmed cell death) in cancer cells, making it a candidate for further development in targeted cancer therapies .

Synthesis and Functionalization

Synthetic Routes:
The synthesis of methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step synthetic processes that may include cyclization reactions and the introduction of various functional groups to optimize biological activity. These synthetic methodologies are crucial for developing analogs with improved efficacy and selectivity against cancer cells .

Structure–Activity Relationship Studies

SAR Analysis:
Understanding the structure–activity relationship (SAR) is essential for optimizing the pharmacological properties of methyl 4-oxo-3-phenyl derivatives. Research has shown that modifications at specific positions on the quinazoline ring can significantly influence the compound's potency and selectivity towards cancerous cells. This information is vital for guiding future modifications aimed at enhancing therapeutic efficacy while minimizing side effects .

Case Studies and Research Findings

StudyFocusFindings
Spallarossa et al. (2019)Anticancer ActivityIdentified several derivatives with IC50 values indicating significant antiproliferative activity against multiple cancer cell lines .
Molecular Docking StudiesMechanism InsightsProvided insights into binding affinities at allosteric sites, aiding in understanding how structural variations affect biological activity .
Synthetic MethodologiesSynthesis EfficiencyDeveloped efficient synthetic routes leading to high yields of biologically active compounds .

Mechanism of Action

The mechanism of action of 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact mechanism of action depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The quinazoline scaffold allows modular substitution, enabling systematic exploration of structure-activity relationships (SAR). Below is a detailed comparison with key analogs:

Key Observations:

The sulfanyl group in the oxolan-containing analog () is smaller and less complex, likely reducing steric hindrance .

Position 3 Variability :

  • The phenyl group in the target compound and compounds 7–9 contributes to aromatic stacking interactions. In contrast, the (2S)-oxolan-2-ylmethyl group (a tetrahydrofuran derivative) in ’s compound introduces chirality and increased hydrophilicity .

Synthesis Yields :

  • Compound 8’s high yield (94%) suggests efficient coupling of 2-chlorobenzyl bromide under basic conditions (Cs₂CO₃/DMF) . The lower yield for compound 9 (81%) may reflect challenges in incorporating the electron-withdrawing trifluoromethyl group.

Physicochemical and Functional Implications

  • Biological Interactions : The pyridinylpiperazine moiety may enhance binding to receptors with polar active sites (e.g., kinases or GPCRs), whereas thio/sulfanyl groups (compounds 7–9, ) could favor interactions with metal ions or cysteine residues .

Lumping Strategy for Structural Analogues

As per , compounds with shared cores (e.g., quinazoline-4(3H)-one-7-carboxylate) but varied substituents are often "lumped" to study collective properties (e.g., solubility, metabolic stability) . This approach justifies comparing the target compound with analogs 7–9 and the oxolan derivative despite substituent differences.

Biological Activity

Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A quinazoline core .
  • A piperazine moiety attached to a pyridine ring.

This unique arrangement contributes to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit potent antimicrobial properties. For instance, similar compounds have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In one study, certain quinazoline derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Bacteria Tested
Compound A (related)0.004E. coli
Compound B (related)0.015S. aureus
Methyl 4-oxo compoundTBDTBD

Antifungal Activity

In addition to antibacterial properties, compounds in this class have also demonstrated antifungal activity. For example, certain derivatives showed MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, suggesting their efficacy in treating fungal infections .

The biological activity of methyl 4-oxo compounds is primarily attributed to their ability to interact with specific molecular targets within microbial cells. This interaction can lead to the inhibition of crucial enzymes or disruption of cellular processes. For instance, docking studies have suggested that these compounds may inhibit bacterial growth by targeting essential metabolic pathways .

Study on Antibacterial Efficacy

A key study evaluated the antibacterial efficacy of methyl 4-oxo derivatives against Proteus vulgaris and Bacillus subtilis. The results indicated that certain derivatives had a substantial zone of inhibition, outperforming conventional antibiotics .

Structure-Activity Relationship

Further investigations into the structure-activity relationship (SAR) revealed that modifications in the piperazine and quinazoline moieties significantly influenced the biological activity. Substituents such as halogens and alkyl groups were found to enhance antimicrobial potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.